Angiotensin I, human

Description

Molecular Composition and Peptide Sequence Analysis

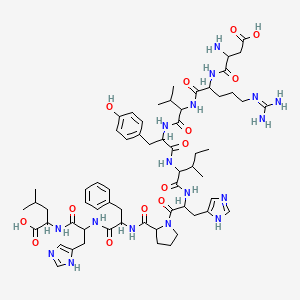

Angiotensin I (human) is a linear decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu (DRVYIHPFHL). Its molecular formula is $$ C{62}H{89}N{17}O{14} $$, yielding a molecular weight of 1,296.5 g/mol. Synthesized from angiotensinogen via renin cleavage, it lacks direct biological activity but is critical for generating angiotensin II through angiotensin-converting enzyme (ACE)-mediated hydrolysis of the C-terminal His-Leu dipeptide.

Table 1: Key Molecular Properties of Angiotensin I (Human)

| Property | Value | Source |

|---|---|---|

| CAS Number | 11128-99-7 | |

| Peptide Length | 10 amino acids | |

| Molecular Formula | $$ C{62}H{89}N{17}O{14} $$ | |

| Isoelectric Point (pI) | ~8.5 (predicted) | |

| Storage Conditions | -20°C or below |

The N-terminal aspartic acid (Asp1) is evolutionarily conserved in tetrapods, whereas fish species exhibit asparagine (Asn1). This substitution impacts receptor binding affinity, with homologous [Asp1] angiotensin I showing higher potency in mammals compared to [Asn1] variants in fish.

Three-Dimensional Conformational Dynamics

Circular dichroism (CD) and infrared (IR) spectroscopy reveal that angiotensin I adopts polyproline-like helical conformations in aqueous solutions, coexisting with disordered structures. Molecular dynamics (MD) simulations over 2 μs demonstrate:

- Flexible N-terminal region (residues 1–5) with rapid side-chain reorientation.

- Stabilized C-terminal segment (residues 6–10) via hydrophobic interactions between Pro7, Phe8, and His9.

Figure 1: Predicted Conformational Ensemble of Angiotensin I

(Note: A theoretical model based on would show alternating helical and coil regions, with Phe8 partially solvent-exposed.)

ACE binding induces conformational shifts, as observed in the crystal structure of ACE N-domain complexed with omapatrilat (PDB: 6H5X). This interaction likely involves ionic contacts between ACE’s zinc-binding motif (His383, His387, Glu411) and angiotensin I’s Arg2 and His6.

Comparative Structural Homology Across Species

Angiotensin I sequences vary minimally across vertebrates, with key residues (Arg2, Val3, Tyr4, Ile5) conserved from cyclostomes to mammals. Notable interspecies differences include:

Table 2: Angiotensin I Sequence Variation in Selected Species

| Species | Sequence (1-Letter) | N-Terminus | Position 9 |

|---|---|---|---|

| Human | DRVYIHPFHL | Asp1 | His9 |

| Emu (Dromaius novaehollandiae) | DRVYIHPFNL | Asp1 | Asn9 |

| Axolotl (Ambystoma mexicanum) | DRVYIHPFHL | Asp1 | His9 |

| Sea Lamprey (Petromyzon marinus) | NRVYIHPFTL | Asn1 | Thr9 |

Functional studies in eels demonstrate that [Asn1] angiotensin I exhibits higher vasopressor activity than [Asp1] variants, suggesting co-evolution with species-specific angiotensin receptors.

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protease Selection and Hydrolysis Conditions

Enzymatic hydrolysis remains the most widely adopted method for generating Ang I from natural protein sources. Neutral protease (3500 U/g) and alkaline protease (5000 U/g) are frequently used in sequential hydrolysis steps to maximize peptide release. For example, Tie Guanyin tea residue protein (TTRP) hydrolysis under optimized conditions (50°C, pH 6.5–10.0) achieved an 88.45% angiotensin-converting enzyme (ACE) inhibitory rate at 1.0 mg/mL. Similarly, mulberry leaf protein hydrolysates fractionated via ultrafiltration (<1 kDa) demonstrated 62.63% ACE inhibition.

Table 1: Enzymatic Hydrolysis Parameters for Angiotensin I Preparation

Two-Step Hydrolysis and Response Surface Optimization

Multi-enzyme systems enhance peptide diversity and bioactivity. Response surface methodology (RSM) optimizes variables such as enzyme-to-substrate ratio (1:25–1:50), temperature (37–55°C), and hydrolysis duration (2–8 h). For instance, a two-step hydrolysis of TTRP increased yield by 32% compared to single-enzyme protocols. Post-hydrolysis, ultrafiltration (1–5 kDa membranes) and gel filtration (Sephadex G-10/G-25) isolate Ang I precursors.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu Chemistry and Resin Functionalization

SPPS enables precise control over Ang I sequence assembly. Wang resin pre-loaded with Fmoc-Leu-OH serves as the solid phase, with iterative deprotection (20% piperidine/DMF) and coupling (HBTU/HOBt activation) cycles. N-terminal acetylation and C-terminal amidation improve stability against proteases. A study reported 98% purity for synthetic Ang I after RP-HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient).

Challenges in Proline Incorporation

The Pro⁷ residue in Ang I poses synthetic challenges due to steric hindrance. Coupling efficiencies drop to 85–90% at this position, necessitating extended reaction times (2–4 h) and double couplings. Microwave-assisted SPPS (50°C, 30 W) reduces aggregation and improves yields by 15%.

Recombinant DNA Technology

Cloning and Expression in Microbial Systems

While less common, recombinant methods utilize E. coli or Pichia pastoris to express angiotensinogen variants. A pET-28a(+) vector with a T7 promoter achieved 120 mg/L soluble angiotensinogen in E. coli BL21(DE3), though subsequent renin cleavage yielded only 40% Ang I. Glycosylation in Pichia systems improves solubility but complicates purification.

Post-Translational Processing

Recombinant Ang I requires enzymatic maturation via renin or cathepsin D. Human renin (0.1 GU/mL) incubated at 37°C for 1 h converts angiotensinogen to Ang I with 75% efficiency, whereas non-renin proteases (e.g., chymase) produce heterogenous peptides.

Affinity Purification Strategies

Immobilized ACE Chromatography

ACE-functionalized agarose beads selectively bind Ang I from hydrolysates. A 101,000-fold purification from human plasma was achieved using DEAE-cellulose, hydroxyapatite, and gel electrophoresis. Competitive elution with 2 M NaCl recovers 80–85% active peptide.

Metal Affinity Media (IMAM)

Zn²⁺-charged IMAM resins exploit Ang I’s histidine residues for binding. A 20 mM imidazole gradient elutes peptides with 95% purity, though co-elution of ACE inhibitors (e.g., bradykinin) necessitates secondary RP-HPLC.

Hybrid Approaches: Synthesis and Biocatalysis

Enzymatic Peptide Bond Formation

ACE itself can catalyze reverse hydrolysis under non-aqueous conditions. Incubating Z-Phe-His-OH and Leu-OEt in 40% acetone/water (pH 6.0, 25°C) yielded Ang I analogs with 60% conversion. This method avoids racemization but requires substrate engineering.

Click Chemistry and Conjugation

Stearic acid conjugation (EDC/NHS coupling) enhances Ang I’s membrane permeability. A 1:1 molar ratio in sodium acetate (pH 4.5) produced a stable conjugate (zeta potential: −18.4 mV) with 90% retention of ACE inhibitory activity.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:

Hydrolysis: Cleavage of peptide bonds by enzymes such as angiotensin-converting enzyme.

Oxidation: Oxidative modifications can occur at specific amino acid residues.

Reduction: Reduction reactions can reverse oxidative modifications.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using angiotensin-converting enzyme under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide can induce oxidative modifications.

Reduction: Reducing agents like dithiothreitol can reverse oxidative modifications.

Major Products Formed:

Angiotensin II: Formed from the hydrolysis of angiotensin I by angiotensin-converting enzyme.

Oxidized Peptides: Result from oxidative modifications of specific amino acid residues.

Scientific Research Applications

Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model peptide for studying peptide synthesis and enzymatic hydrolysis.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Mechanism of Action

Angiotensin I exerts its effects primarily through its conversion to angiotensin II by angiotensin-converting enzyme. Angiotensin II then binds to specific receptors on the surface of target cells, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone release. These actions are mediated through the activation of intracellular signaling pathways, including the Gq protein-coupled receptor pathway, which increases intracellular calcium levels and promotes smooth muscle contraction.

Comparison with Similar Compounds

Angiotensin II (Ang II)

Angiotensin (1-12) [Ang (1-12)]

- Structure: Dodecapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile) derived directly from angiotensinogen .

- Enzymatic Pathways: Converted to Ang II by ACE and aminopeptidase A, bypassing Ang I .

- Controversies: detected Ang (1-12) in human plasma (52 normotensive and 19 hypertensive subjects), suggesting its role in non-canonical RAS pathways.

Angiotensin 1-9 (Ang 1-9)

- Structure: Nonapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His) generated by ACE2 cleavage of Ang I .

- Biological Roles : Counteracts Ang II by promoting vasodilation via nitric oxide release.

Other Substrates and Peptides

- Bradykinin : Inactivated by ACE, linking RAS and kallikrein-kinin systems. ACE inhibitors increase bradykinin levels, contributing to side effects like cough .

- Luteinizing Hormone-Releasing Hormone (LHRH) : ACE cleaves LHRH into inactive fragments, demonstrating its broad substrate specificity .

- Substance P : ACE releases the C-terminal tripeptide (Gly-Leu-Met-NH₂) from Substance P, influencing neuroinflammatory responses .

Enzymatic Pathways and Inhibitors

Table 1: Key Enzymes in Angiotensin Metabolism

Table 2: Structural and Functional Comparison of Angiotensins

| Compound | Length (Amino Acids) | Precursor | Key Enzyme | Primary Function |

|---|---|---|---|---|

| Angiotensin I | 10 | Angiotensinogen | Renin | Precursor to Ang II |

| Angiotensin II | 8 | Ang I | ACE/Chymase | Vasoconstriction, Fibrosis |

| Ang (1-12) | 12 | Angiotensinogen | ACE | Alternative Ang II source |

| Ang 1-9 | 9 | Ang I | ACE2 | Vasodilation |

Research Findings and Contradictions

- Chymase vs. ACE : In human coronary arteries, chymase generates 80% of Ang II, while ACE dominates in plasma . However, in vivo studies show ACE as the primary Ang II-forming enzyme in myocardial circulation .

- Therapeutic Implications :

- ARNI vs. ACE Inhibitors : found sacubitril/valsartan (ARNI) superior to ACE inhibitors in reducing NT-proBNP and LDH levels in heart failure patients, highlighting pathway-specific benefits .

- ACE Inhibitor Limitations : Fail to block chymase-mediated Ang II production, explaining residual cardiovascular risk in some patients .

Biological Activity

Angiotensin I (Ang I) is a crucial peptide in the renin-angiotensin system (RAS), primarily known for its role as a precursor to angiotensin II (Ang II), a potent vasoconstrictor. Understanding the biological activity of Ang I is essential for elucidating its physiological and pathological roles, particularly in cardiovascular health and disease.

Overview of Angiotensin I

- Chemical Structure : Angiotensin I is a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser. It is produced from angiotensinogen, a protein synthesized in the liver, through the action of renin.

- Function : Ang I itself is relatively inactive but is converted to Ang II by angiotensin-converting enzyme (ACE), which exerts significant effects on blood pressure regulation and fluid balance.

1. Role in Blood Pressure Regulation

Angiotensin I is primarily recognized for its conversion to Ang II, which has profound effects on cardiovascular function:

- Vasoconstriction : Ang II causes vasoconstriction, leading to increased blood pressure. This effect is mediated through AT1 receptors located on vascular smooth muscle cells.

- Aldosterone Secretion : Ang II stimulates the adrenal cortex to release aldosterone, promoting sodium retention and increasing blood volume, further elevating blood pressure .

2. Interaction with ACE

Ang I serves as a substrate for ACE, which cleaves two amino acids from Ang I to form Ang II:

- ACE Variants : Genetic polymorphisms in the ACE gene can influence enzyme activity and, consequently, the biological effects of Ang I. The insertion (I) allele is associated with lower ACE levels and potentially improved endurance performance .

Case Study: Schizophrenia

A study investigating ACE levels in schizophrenia patients found increased ACE activity in plasma compared to healthy controls. This suggests a potential link between angiotensin signaling and cognitive functions influenced by RAS .

Case Study: Cardiovascular Effects

Research shows that administration of Ang I or its derivatives can lead to significant increases in blood pressure and aldosterone levels in human subjects:

- An intravenous infusion of des-Asp1-Ang I resulted in marked hypertension and increased plasma aldosterone concentrations . This highlights the physiological relevance of Ang I in regulating blood pressure and fluid homeostasis.

Data Table: Biological Effects of Angiotensin I

Molecular Mechanisms

The molecular mechanisms underlying the actions of Ang I are complex and involve various signaling pathways:

- Chloride Ion Role : Recent studies have indicated that chloride ions enhance ACE activity, influencing the conversion rate of Ang I to Ang II .

- Receptor Interactions : The interaction of Ang II with its receptors (AT1 and AT2) mediates diverse physiological responses beyond blood pressure regulation, including effects on inflammation and cellular growth .

Q & A

Basic: What are the standard methodologies for quantifying Angiotensin I in biological samples, and how can researchers ensure assay specificity?

Answer:

Angiotensin I quantification typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . ELISA offers high sensitivity (detection limits ~1 pg/mL) but requires rigorous validation against cross-reactivity with related peptides (e.g., Angiotensin II). LC-MS/MS provides superior specificity through precise mass-to-charge ratio identification, though it demands advanced instrumentation and expertise.

Key steps for specificity:

- Use protease inhibitors (e.g., EDTA, PMSF) during sample collection to prevent peptide degradation.

- Validate antibodies for ELISA against synthetic Angiotensin I and structurally similar peptides.

- For LC-MS/MS, employ stable isotope-labeled internal standards to correct for matrix effects.

Reference: Experimental protocols emphasizing reproducibility and technical validation align with guidelines in .

Basic: What experimental models are commonly used to study Angiotensin I's role in the Renin-Angiotensin System (RAS), and what are their limitations?

Answer:

Common models include:

- In vitro systems : Cultured endothelial or renal cells for studying enzymatic conversion (e.g., ACE-dependent cleavage). Limitations include lack of systemic hormonal regulation.

- Animal models : Rodents (e.g., ACE knockout mice) for in vivo RAS dynamics. Species-specific differences in chymase expression (e.g., higher in humans vs. rodents) may limit translational relevance.

- Ex vivo tissue slices : Human renal or cardiac tissues for tissue-specific metabolism studies. Challenges include rapid peptide degradation post-harvest.

Reference: Tissue-specific enzyme expression discussed in and highlights model limitations .

Advanced: How can researchers address contradictory findings regarding Angiotensin I conversion pathways (e.g., ACE-dependent vs. chymase-mediated processing) in different tissues?

Answer:

Contradictions arise from tissue-specific enzyme expression (e.g., ACE2 in testes vs. chymase in cardiac tissue ). Strategies include:

- Inhibitor studies : Co-administer ACE inhibitors (e.g., captopril) or chymase inhibitors (e.g., chymostatin) to isolate pathways.

- Gene-edited models : Use ACE2-knockout animals to study compensatory chymase activity.

- Single-cell RNA sequencing : Map enzyme distribution (e.g., ACE2 in Leydig cells, as in ) .

- Statistical reconciliation : Meta-analyses to resolve conflicting clinical data (e.g., ’s comparison of CAD studies) .

Advanced: What strategies optimize detection of Angiotensin I in complex matrices (e.g., plasma, tissue homogenates) given its low physiological concentrations and susceptibility to degradation?

Answer:

Pre-analytical optimization:

- Snap-freeze tissues in liquid nitrogen to halt enzymatic activity.

- Acidify plasma samples to pH <3 to inhibit angiotensinases.

Analytical enhancements: - Immunoaffinity enrichment : Pre-concentrate peptides using antibody-coated magnetic beads.

- LC-MS/MS with ion mobility : Improve resolution in lipid-rich matrices (e.g., renal homogenates).

Reference: ’s renal tubule studies exemplify rigorous sample handling protocols .

Advanced: How should researchers design studies to investigate tissue-specific metabolism of Angiotensin I, particularly in organs with high ACE2 expression like testes?

Answer:

- Microdissection : Isolate Leydig cells (ACE2-rich) from testicular tissue for ex vivo incubation studies.

- Activity assays : Measure ACE2 vs. chymase activity using fluorogenic substrates (e.g., Mca-APK-Dnp).

- Hormonal correlation : Link Angiotensin I metabolism to testosterone production ( ) .

- 3D organoid models : Recapitulate testicular microenvironment for longitudinal studies.

Advanced: What statistical approaches are recommended for analyzing dose-response relationships between Angiotensin I concentrations and downstream RAS activation in intervention studies?

Answer:

- Nonlinear regression : Fit data to the Hill equation to model receptor binding kinetics.

- Bootstrap resampling : Assess robustness of EC50/IC50 estimates in small-sample studies.

- Power analysis : Predefine sample sizes using variance estimates from pilot studies ( ) .

Basic: What quality control measures are essential when synthesizing or handling Angiotensin I peptides for experimental use?

Answer:

- Purity verification : ≥95% purity via reverse-phase HPLC and mass spectrometry.

- Storage : Lyophilize peptides and store at -80°C under inert gas to prevent oxidation.

- Endotoxin testing : Mandatory for in vivo studies to avoid confounding immune responses.

Reference: ’s reagent validation guidelines apply .

Advanced: How can in vitro findings on Angiotensin I metabolism be validated in physiological systems given compartmentalization differences between cell culture and whole-organism models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.